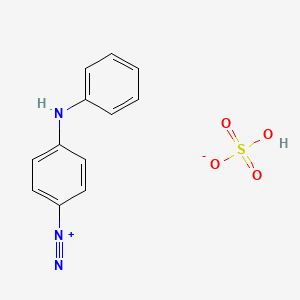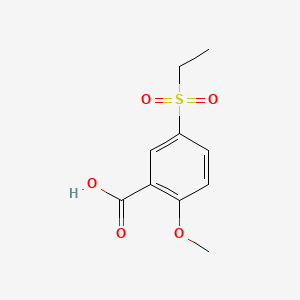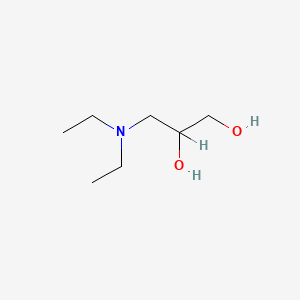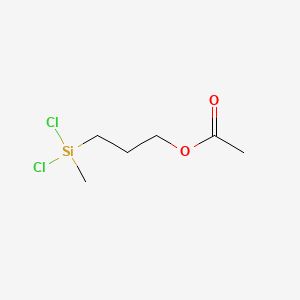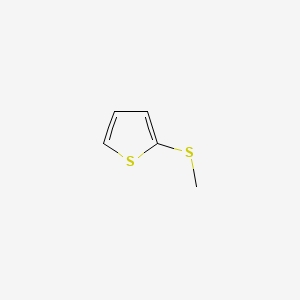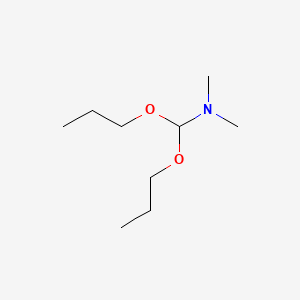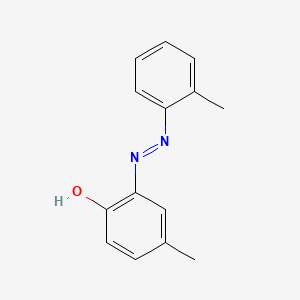
(R)-(-)-1-Methyl-3-phenylpropylamine
Overview
Description
(R)-(-)-1-Methyl-3-phenylpropylamine, also known as R-methamphetamine, is an organic compound that is used as a stimulant drug. It is a chiral compound, meaning it has two non-superimposable mirror images, and has been found to have a variety of applications in scientific research.
Scientific Research Applications
Biocatalysis and Enantioselective Acetylation : Dai et al. (2021) explored the use of Fe3O4-APTES-CS2-lipase magnetic nanoparticles for the enantioselective acetylation of 1-methyl-3-phenylpropylamine. They discovered that applying an alternating magnetic field significantly enhanced the conversion and enantiomeric excess of the compound (Dai et al., 2021).
Asymmetric Synthesis and Optical Activity : Mizuno et al. (1967) determined the absolute configuration of optically active α-Methylphenylglycine and 1-methyl-1-phenylpropylamine, highlighting their importance in the study of optical activity and chiral synthesis (Mizuno et al., 1967).
Crystallography and Structural Analysis : Murray-Rust et al. (1982) conducted a detailed structural analysis of (S)-α-Methyl-N-(phenylmethyl)benzenepropanamine hydrochloride, a derivative of 1-methyl-3-phenylpropylamine, using X-ray crystallography (Murray-Rust et al., 1982).
Microbial Asymmetric Hydrolysis : Shimizu et al. (1992) investigated the asymmetric hydrolysis of N-acetyl-1-methyl-3-phenylpropylamine by various microorganisms, demonstrating the potential of microbial processes in producing optically active compounds (Shimizu et al., 1992).
Fungicidal Applications : Himmele and Pommer (1980) explored the fungicidal activity of 3-phenylpropylamines, a class of compounds that includes derivatives of 1-methyl-3-phenylpropylamine, underscoring their potential in agricultural applications (Himmele & Pommer, 1980).
Material Science and Nanotechnology : Gars et al. (2020) studied the grafting of 1-methyl-3-phenylpropylamine on cellulose nanocrystals, highlighting the compound's applications in material science and nanotechnology (Gars et al., 2020).
Pharmaceutical Chemistry and Catalysis : Corti et al. (2019) developed an integrated chromatographic system to study ω-transaminases for the synthesis of chiral amines, including (R)-1-methyl-3-phenylpropylamine. Their work demonstrates the compound's relevance in pharmaceutical manufacturing (Corti et al., 2019).
properties
IUPAC Name |
(2R)-4-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937-52-0 | |
| Record name | (-)-1-Methyl-3-phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutan-2-amine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PHENYLBUTAN-2-AMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4F6H42UWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chirality of (R)-(-)-1-methyl-3-phenylpropylamine affect the properties of the resulting low-dimensional HOIP ferroelectric?
A: Research has shown that incorporating this compound, a chiral organic cation, into a HOIP structure can lead to the formation of chiral ferroelectric materials. Specifically, in a study comparing two HOIPs with the formula [R-MPA]2CdCl4 (where R-MPA+ = this compound), researchers found that when synthesized with a 2:1 molar ratio of R-MPA to CdCl2, the resulting zero-dimensional HOIP exhibited distinct circular dichroism (CD) signals, indicating chirality []. This chiral HOIP also demonstrated enhanced ferroelectric properties, including higher Curie temperature (Tc), larger dielectric constant, and stronger second-harmonic generation (SHG) response, compared to its non-chiral counterpart synthesized with a 1:1 molar ratio. These findings suggest that the chirality introduced by this compound plays a crucial role in influencing the structure and subsequently the ferroelectric properties of the resulting HOIP material [].
Q2: Can this compound be used to synthesize other functional materials besides HOIPs?
A: Yes, this compound can be a valuable building block for other applications. For instance, research has shown that a triple mutant of Rhodococcus phenylalanine dehydrogenase (pheDH) can catalyze the highly enantioselective reductive amination of 4-phenyl-2-butanone to produce (R)-1-methyl-3-phenylpropylamine with excellent enantiomeric excess (>98% ee) []. This enzymatic synthesis highlights the potential of this compound as a chiral building block for various applications beyond HOIP ferroelectrics, particularly in the realm of chiral drug synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



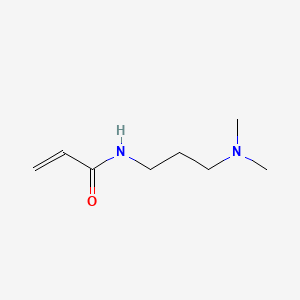
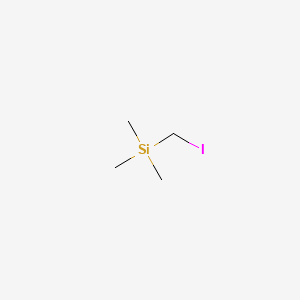
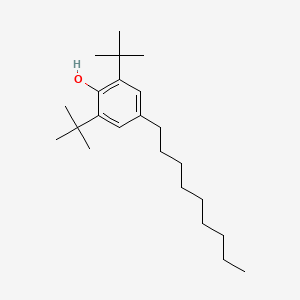
![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)
